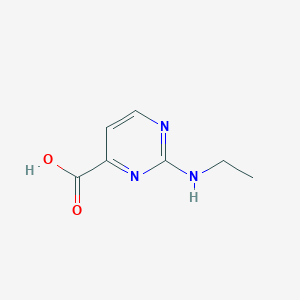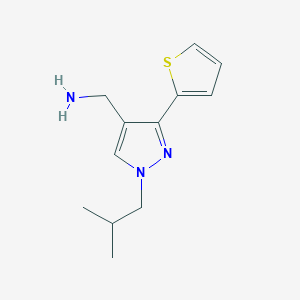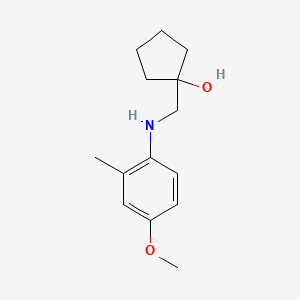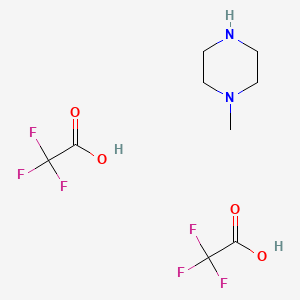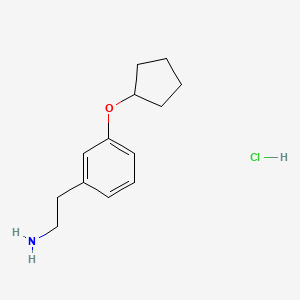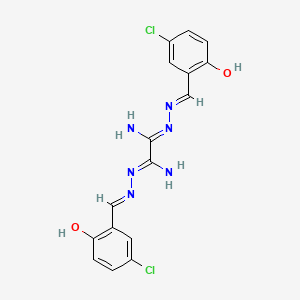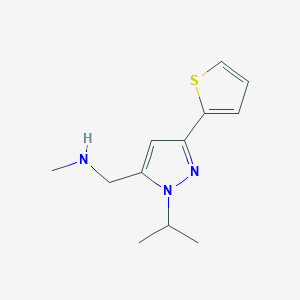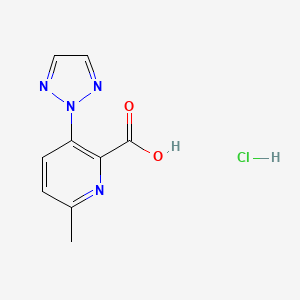
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a triazole ring attached to a picolinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride typically involves the reaction of 6-methylpicolinic acid with 1,2,3-triazole under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like isopropylmagnesium chloride. The reaction mixture is cooled to low temperatures (around -20°C to -25°C) and carbon dioxide gas is bubbled through the mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and picolinic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the picolinic acid moiety, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole-containing compound with similar chemical properties.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Shares the triazole ring structure but differs in the attached moiety.
Uniqueness
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is unique due to its specific combination of the triazole ring and picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9ClN4O2 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N4O2.ClH/c1-6-2-3-7(8(12-6)9(14)15)13-10-4-5-11-13;/h2-5H,1H3,(H,14,15);1H |
InChI Key |
KJSLDKXFOMFQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



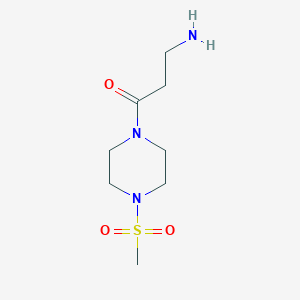
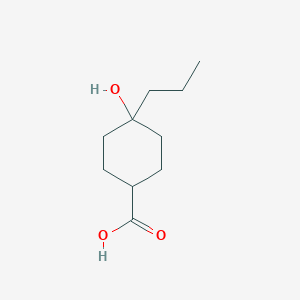
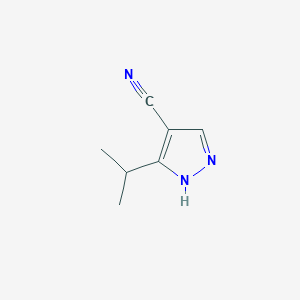

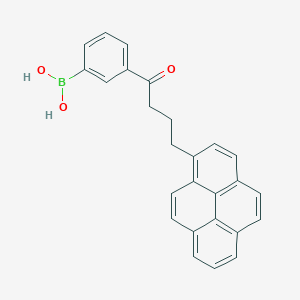
![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
